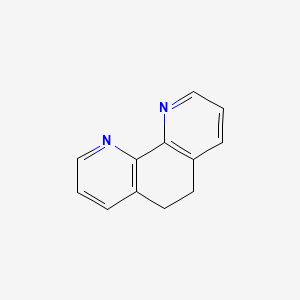
5,6-Dihydro-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-1,10-phenanthroline, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry
5,6-Dihydro-1,10-phenanthroline serves as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
Case Study: Metal Complex Formation
- Research Focus : Synthesis of metal complexes using this compound.
- Findings : The compound forms stable complexes with metals such as palladium and nickel, which are useful in catalyzing various organic reactions. For instance, it has been used in palladium-catalyzed allylic substitutions and zinc-catalyzed direct aldol reactions .
| Metal | Type of Reaction | Yield (%) |
|---|---|---|
| Palladium | Allylic substitution | 85% |
| Nickel | Michael addition | 78% |
Electrochemical Applications
The electrochemical properties of this compound have made it a subject of interest for applications in sensors and electrocatalysis.
Case Study: Electrochemical Sensors
- Research Focus : Development of electrochemical sensors using this compound.
- Findings : The compound exhibits favorable electrochemical behavior on multiwalled carbon nanotubes, enhancing the sensitivity and selectivity of sensors for detecting heavy metals .
| Parameter | Value |
|---|---|
| Sensitivity | High |
| Selectivity | Excellent |
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its reactive functional groups.
Case Study: Synthesis of Bioactive Compounds
- Research Focus : Synthesis of novel bioactive compounds from this compound derivatives.
- Findings : Derivatives have shown promising results in antimicrobial and antifungal activities. For example, the compound's derivatives were tested against various pathogens and demonstrated significant inhibitory effects .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Derivative A | Antimicrobial | 25 |
| Derivative B | Antifungal | 30 |
Solar Cell Applications
Recent studies have explored the use of this compound in dye-sensitized solar cells (DSCs).
Case Study: Dye-Sensitized Solar Cells
- Research Focus : Application of functionalized this compound in DSCs.
- Findings : The compound acts as an effective sensitizer when anchored to titanium dioxide (TiO₂), enhancing the efficiency of solar energy conversion .
| Parameter | Value |
|---|---|
| Efficiency (%) | 7.2 |
| Stability (hours) | 100 |
Propiedades
Número CAS |
97919-82-9 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5,6-dihydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H10N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-4,7-8H,5-6H2 |
Clave InChI |
NDWJTDJESZWTGD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C1C=CC=N3)N=CC=C2 |
SMILES canónico |
C1CC2=C(C3=C1C=CC=N3)N=CC=C2 |
Sinónimos |
(OP)2Cu(I) 1,10-phenanthroline 1,10-phenanthroline hydrate 1,10-phenanthroline hydrochoride 1,10-phenanthroline monohydrochoride 1,10-phenanthroline monoperchlorate 1,10-phenanthroline, zinc salt 5,6-dihydro-1,10-phenanthroline copper phenanthroline O-PHE o-phenanthroline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















